molecular formula C18H20N4O2S B2819689 N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide CAS No. 2223769-66-0

N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide

Cat. No.: B2819689
CAS No.: 2223769-66-0
M. Wt: 356.44
InChI Key: VBJXIBXVIXDRHS-UHFFFAOYSA-N
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Description

N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a benzyl group, a cyanopyridine moiety, and a sulfonamide group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors such as amino alcohols or amino acids.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

    Cyanopyridine Introduction: The cyanopyridine moiety is introduced via nucleophilic substitution reactions, often using cyanopyridine derivatives and suitable leaving groups.

    Sulfonamide Formation: Finally, the sulfonamide group is incorporated through the reaction of the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the cyanopyridine moiety, converting it to corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for extensive chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs for treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for its incorporation into various industrial processes and products.

Mechanism of Action

The mechanism of action of N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Benzylpyrrolidin-3-yl)methyl]acetamide
  • N-benzyl-3-pyrrolidinone
  • (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine

Uniqueness

Compared to similar compounds, N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide stands out due to its unique combination of functional groups

This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c19-10-17-6-7-18(12-20-17)25(23,24)21-11-16-8-9-22(14-16)13-15-4-2-1-3-5-15/h1-7,12,16,21H,8-9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJXIBXVIXDRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNS(=O)(=O)C2=CN=C(C=C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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